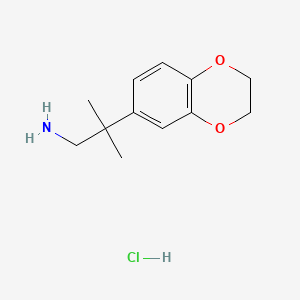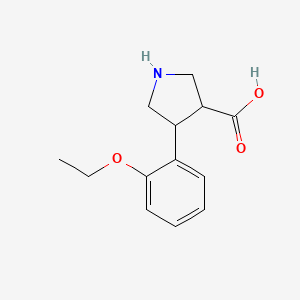![molecular formula C21H17N3O2 B13579129 {imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)
{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. The structure of this compound includes an imidazo[1,2-a]pyridine moiety fused with a cyclopenta[b]quinoline ring system, making it a unique and potentially valuable compound in various fields of scientific research.
Preparation Methods
The synthesis of {imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, which are efficient and versatile for constructing complex molecules. These reactions often involve the condensation of imidazo[1,2-a]pyridine derivatives with cyclopenta[b]quinoline precursors under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Chemical Reactions Analysis
{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine and iodine .
For example, the compound can undergo halogenation reactions where the hydrogen atoms on the imidazo[1,2-a]pyridine ring are substituted with halogen atoms, resulting in the formation of halogenated derivatives. These reactions are typically carried out in the presence of a halogen source and a suitable solvent . The major products formed from these reactions are halogenated imidazo[1,2-a]pyridine derivatives, which can exhibit different chemical and biological properties compared to the parent compound .
Scientific Research Applications
{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry . In biology and medicine, the compound and its derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents .
In the pharmaceutical industry, imidazo[1,2-a]pyridine derivatives are known for their therapeutic potential, and this compound is no exception. It has been studied for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development . Additionally, the compound has applications in material science, where it is used in the development of organic semiconductors and fluorescent probes .
Mechanism of Action
The mechanism of action of {imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .
Its unique structure allows it to fit into the active sites of different enzymes and receptors, blocking their activity and modulating cellular processes .
Comparison with Similar Compounds
{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate can be compared with other similar compounds, such as imidazo[1,2-a]pyridine derivatives and cyclopenta[b]quinoline derivatives. These compounds share structural similarities but differ in their chemical and biological properties .
For instance, imidazo[1,2-a]pyridine derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties . Cyclopenta[b]quinoline derivatives, on the other hand, are studied for their potential as anti-inflammatory and neuroprotective agents . The combination of these two moieties in {imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b
Properties
Molecular Formula |
C21H17N3O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate |
InChI |
InChI=1S/C21H17N3O2/c25-21(26-13-14-12-24-11-4-3-10-19(24)22-14)20-15-6-1-2-8-17(15)23-18-9-5-7-16(18)20/h1-4,6,8,10-12H,5,7,9,13H2 |
InChI Key |
IJYKXCKKSBTODR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)OCC4=CN5C=CC=CC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-[2-(trimethylsilyl)ethynyl]thieno[2,3-d]pyrimidine](/img/structure/B13579047.png)
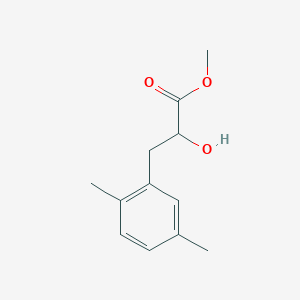
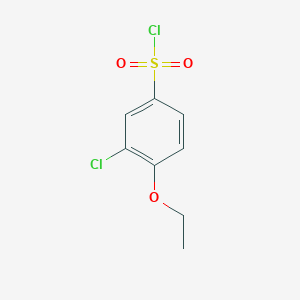
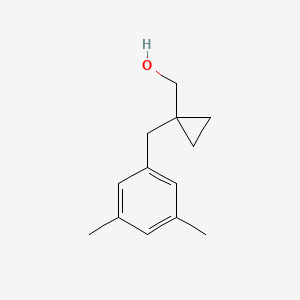
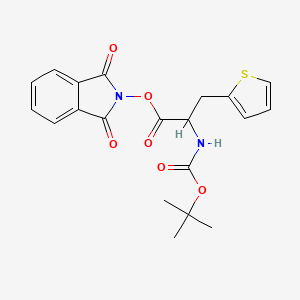
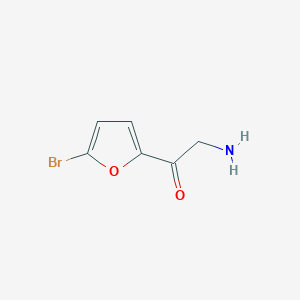
![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)
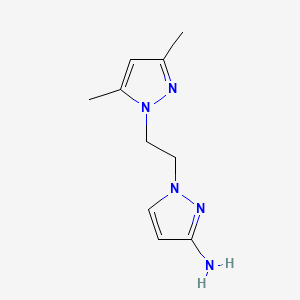
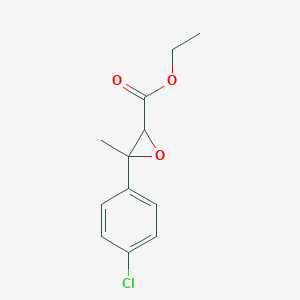

![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)

